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6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound characterized by the presence of a pyrazole ring fused to a pyridine structure. Its molecular formula is and it has a molecular weight of approximately 153.57 g/mol. The compound is notable for its unique structural features, including a chlorine atom at the 6-position and an amine group at the 3-position of the pyrazolo ring. This configuration contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.
These reactions are facilitated by using appropriate catalysts, typically palladium-based, under specific conditions that promote reactivity.
The biological activity of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine has been explored in various studies. It has shown potential as an inhibitor of specific protein kinases, which play critical roles in cellular signaling pathways related to growth and proliferation. This makes it a candidate for further development as an anticancer agent or for treating other diseases where kinase activity is dysregulated. Additionally, its interactions with other biological targets may contribute to its pharmacological properties.
The synthesis of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine can be achieved through several methods:
6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine serves multiple purposes in scientific research:
Interaction studies involving 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine have focused on its binding affinity to various proteins and enzymes. These studies aim to elucidate the compound's mechanism of action and identify potential therapeutic targets. Understanding these interactions can provide insights into how modifications to the compound's structure might enhance its efficacy or selectivity against specific biological targets.
Several compounds share structural similarities with 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 6-Chloro-1H-pyrazolo[4,3-c]pyridine | 0.88 | Lacks amine group; different reactivity profile |
| 4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine | 0.83 | Contains methyl group; altered biological activity |
| 5,7-Dichloro-1H-pyrazolo[3,4-c]pyridine | 0.68 | Different substitution pattern; potential kinase inhibitor |
| 6-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine | 0.70 | Pyrrolo structure; distinct pharmacological properties |
The uniqueness of 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. Its chlorine substituent combined with an amine group enhances its potential as a versatile intermediate in drug discovery and development processes.